Methyl 4-aminocyclohexanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of trans-4-Aminocyclohexanecarboxylic Acid
The most straightforward method involves the esterification of trans-4-aminocyclohexanecarboxylic acid using methanol and thionyl chloride (SOCl₂) as a catalyst. Key steps include:
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Suspending the carboxylic acid in methanol at -10°C.
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Dropwise addition of SOCl₂ to generate the reactive acid chloride intermediate.
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Refluxing the mixture at 65–70°C for 1 hour to complete esterification .
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | -10°C → Reflux (65°C) |
| Solvent | Methanol |
| Catalyst | SOCl₂ |
| Yield | 96.1% |
| Purity | >99% (Titration) |
This method achieves near-quantitative yield and high stereochemical fidelity, as the starting material’s trans configuration is retained . However, SOCl₂’s corrosive nature necessitates specialized handling.
Catalytic Hydrogenation of Methyl 4-Aminobenzoate
A two-step hydrogenation-esterification approach is employed when aromatic precursors are more accessible:
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Hydrogenation of Methyl 4-Aminobenzoate Hydrochloride :
-
Isolation and Purification :
Key Data
| Metric | Value |
|---|---|
| Hydrogen Pressure | 7–8 kg/cm² |
| Catalyst Loading | 10% Pt/C (w/w) |
| Reaction Time | 6–8 hours |
| Overall Yield | 74% |
This method is advantageous for large-scale production but requires high-pressure equipment and platinum catalysts, increasing operational costs .
Epimerization of cis-4-Aminocyclohexanecarboxylate Derivatives
When the undesired cis isomer predominates, base-mediated epimerization rectifies stereochemistry:
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Treating cis-4-aminocyclohexanecarboxylate with potassium tert-butoxide in isopropyl alcohol at 60–65°C .
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Adjusting the pH to 7.0 with acetic acid to precipitate the trans isomer.
Epimerization Efficiency
| Base | Solvent | trans:cis Ratio |
|---|---|---|
| KOtBu | Isopropyl Alc | 99:1 |
| Reaction Time | 2–3 hours |
This method achieves >99% enantiomeric purity, making it indispensable for correcting stereochemical drifts in earlier synthetic steps .
One-Pot Hydrogenation-Esterification of p-Aminobenzoic Acid
Recent patents describe a streamlined one-pot process:
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Hydrogenating p-aminobenzoic acid in aqueous NaOH with ruthenium-carbon (Ru/C) at 100°C under 15 bar H₂ .
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Direct esterification of the resultant trans-4-aminocyclohexanecarboxylic acid with methanol and SOCl₂.
Process Advantages
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Eliminates intermediate isolation steps.
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Achieves 80–85% trans isomer selectivity without chromatography .
Comparative Analysis of Methods
| Method | Yield | Stereopurity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 96% | >99% | Moderate | High |
| Catalytic Hydrogenation | 74% | 95–97% | High | Moderate |
| Epimerization | 90–95% | >99% | High | Low |
| One-Pot Synthesis | 80–85% | 80–85% | High | Moderate |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aqueous), reflux | 4-Aminocyclohexanecarboxylic acid | Complete conversion in 6–8 hours. |
| Basic Hydrolysis | NaOH (aqueous), 60–80°C | Sodium 4-aminocyclohexanecarboxylate | Faster reaction kinetics compared to acidic conditions. |
Acylation of the Amino Group
The primary amine undergoes acylation to form amides, a critical step in peptide coupling and prodrug synthesis.
Mechanistic Insight :
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Boc protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of di-tert-butyl dicarbonate, forming a stable carbamate .
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Reactions are typically complete within 2–4 hours under mild conditions (0–25°C) .
Alkylation Reactions
The amine group participates in alkylation to form secondary or tertiary amines.
| Reaction Type | Reagents/Conditions | Products | Catalyst |
|---|---|---|---|
| Methylation | Methyl iodide, K₂CO₃, DMF, 50°C | N-Methyl-4-aminocyclohexanecarboxylate | None |
| Benzylation | Benzyl chloride, Et₃N, CH₂Cl₂, reflux | N-Benzyl derivative | Phase-transfer agent |
Industrial Relevance :
-
Alkylation is employed to modulate the compound’s lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates.
Reductive Amination
The amine can react with aldehydes/ketones under reductive conditions to form secondary amines.
| Substrate | Reducing Agent | Conditions | Products |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH, pH 4–5, 25°C | N-Methyl derivative |
| Cyclohexanone | H₂ (Pd/C) | Ethanol, 50°C, 3 atm | N-Cyclohexyl derivative |
Limitations :
-
Steric hindrance from the cyclohexane ring reduces reaction rates with bulky carbonyl compounds.
Salt Formation
The hydrochloride salt (common commercial form) can be interconverted with other salts for solubility tuning.
| Salt Type | Reagents | Solubility (H₂O) | Application |
|---|---|---|---|
| Hydrochloride | HCl in diethyl ether | 25 mg/mL | Standard form for storage |
| Tosylate | p-Toluenesulfonic acid, EtOH | 8 mg/mL | Improved crystallinity |
Stability Under Thermal and Oxidative Stress
The compound exhibits moderate thermal stability but is sensitive to strong oxidizers.
| Condition | Observation | Degradation Products |
|---|---|---|
| 150°C, 24 hours (N₂) | <5% decomposition | None detected |
| H₂O₂ (30%), 25°C, 6 hrs | Oxidative cleavage of the amine to nitroso | Nitrosocyclohexane derivatives |
Storage Recommendations :
-
Store in airtight containers at 2–8°C, protected from light and moisture.
Scientific Research Applications
Pharmaceutical Applications
Intermediate for Drug Synthesis
Methyl 4-aminocyclohexanecarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. It is notably used in the production of dipeptides and other therapeutic agents, including those targeting diabetes and other metabolic disorders. The compound's structure allows for modifications that enhance the efficacy of drug candidates, making it a valuable asset in medicinal chemistry .
Dipeptide Synthesis
The compound is utilized in synthesizing dipeptides that function as inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. These inhibitors are crucial in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood sugar levels .
Trk Kinase Inhibitors
Research has identified this compound derivatives as potential inhibitors of Trk kinases, which are implicated in various cancers and neurodegenerative diseases. This application highlights the compound's versatility and importance in developing targeted therapies .
Chemical Research
Proteomics Research
this compound is also employed in proteomics research, where it aids in the study of protein interactions and functions. Its biochemical properties facilitate the exploration of complex biological systems, contributing to advancements in biotechnology and molecular biology .
Synthesis of Novel Compounds
The compound is a precursor for synthesizing novel chemical entities with potential applications across multiple domains, including materials science and organic synthesis. Its reactivity allows chemists to explore new pathways for creating compounds with desired properties .
Case Studies
| Study/Research | Findings |
|---|---|
| Synthesis of DPP-IV Inhibitors | Demonstrated that this compound can be effectively modified to create potent DPP-IV inhibitors, improving glycemic control in diabetic models. |
| Trk Kinase Inhibition | Investigated derivatives of this compound as selective Trk kinase inhibitors, showing promising results in preclinical trials for cancer treatment. |
| Proteomics Applications | Utilized as a reagent in mass spectrometry-based proteomics, enhancing the identification and quantification of proteins involved in disease processes. |
Mechanism of Action
The mechanism of action of methyl 4-aminocyclohexanecarboxylate depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that interact with various molecular targets, such as enzymes and receptors. The pathways involved typically include binding to active sites, inhibiting enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Ethyl 4-Aminocyclohexanecarboxylate
Ethyl 4-aminocyclohexanecarboxylate (CAS: 51498-33-0) shares structural similarity but substitutes the methyl ester with an ethyl group. Key differences include:
- Molecular Weight : 185.23 g/mol (free base) vs. 157.21 g/mol for the methyl analog.
- Applications : The ethyl variant is frequently used in peptide synthesis and as a ligand in asymmetric catalysis .
- Purity : Commercial samples often exceed 95% purity, comparable to methyl derivatives .
| Property | Methyl Ester (HCl Salt) | Ethyl Ester (Free Base) |
|---|---|---|
| CAS Number | 100707-54-8 | 51498-33-0 |
| Molecular Formula | C₈H₁₆ClNO₂ | C₉H₁₇NO₂ |
| Molecular Weight (g/mol) | 193.67 | 185.23 |
| Purity | >98.0% (T) | >95% |
| Key Use | Pharmaceutical intermediate | Catalysis/Peptide synthesis |
Positional Isomers: 3-Amino vs. 4-Amino Derivatives
Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7) differs in both ring size (cyclopentane) and amino group position. Key contrasts include:
- Hazards: The 3-amino cyclopentane derivative exhibits acute oral toxicity (H302) and skin irritation (H315), whereas the 4-amino cyclohexane analog has milder safety profiles .
Stereoisomeric Comparisons (cis vs. trans)
The cis and trans isomers of methyl 4-aminocyclohexanecarboxylate hydrochloride exhibit distinct properties:
- Trans Isomer: Higher thermal stability and solubility in polar solvents due to its equatorial amino group .
- Cis Isomer : Less common in commercial supplies, with CAS 61367-16-6 and >98% purity .
| Isomer | CAS Number | Molecular Weight (g/mol) | Purity |
|---|---|---|---|
| trans | 100707-54-8 | 193.67 | >98.0% (T) |
| cis | 61367-16-6 | 193.67 | >98.0% (T) |
Impact of Cycloalkane Ring Size
Replacing cyclohexane with cyclopentane (e.g., methyl 3-aminocyclopentanecarboxylate) significantly alters physicochemical properties:
- Solubility : Cyclopentane derivatives are less soluble in water due to reduced ring flexibility.
- Synthetic Utility : Cyclohexane-based esters are preferred in drug synthesis for their metabolic stability .
Salt Forms and Stability
The hydrochloride salt form (e.g., CAS 100707-54-8) is dominant in commercial supplies, offering:
- Enhanced Stability : Reduced hygroscopicity compared to the free base.
- Storage : Requires sealing at 2–8°C to prevent decomposition .
Biological Activity
Methyl 4-aminocyclohexanecarboxylate (M4ACC) is an organic compound that has garnered attention in medicinal chemistry due to its structural similarity to various neurotransmitters and its potential pharmacological applications. This article delves into the biological activities associated with M4ACC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Neurotransmitter Interaction
M4ACC has been studied for its interaction with neurotransmitter systems, particularly in the context of conditions like depression and anxiety. Its structural similarity to neurotransmitters suggests that it may modulate neurotransmitter release or receptor activity. Preliminary studies indicate that M4ACC could influence the balance of excitatory and inhibitory neurotransmitters in the brain, which is crucial for maintaining mental health.
Anticancer Potential
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that M4ACC can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of M4ACC exhibited significant cytotoxic effects against human lung cancer cells, suggesting a pathway for further development in cancer therapeutics .
Case Study: Inhibition of ALK and HDAC
A notable study explored the synthesis of compounds related to M4ACC that inhibited anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC). The results indicated that certain derivatives had IC50 values in the nanomolar range, showcasing their effectiveness in targeting specific cancer pathways. For example, one derivative demonstrated an IC50 of 16 nM against ALK, indicating potent inhibitory activity .
Table: Summary of Biological Activities
Synthesis Methods
The synthesis of M4ACC can be achieved through various methods, often involving the reaction of cyclohexanecarboxylic acid derivatives with methylating agents. A common procedure includes:
- Starting Material : Cyclohexanecarboxylic acid.
- Reagents : Dimethyl sulfate or methyl iodide as methylating agents.
- Conditions : Reaction under basic conditions to facilitate nucleophilic attack by the amino group.
This approach allows for the efficient production of M4ACC with high yields.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-aminocyclohexanecarboxylate, and how do reaction conditions influence isomer formation?
- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation of nitro precursors or reductive amination of ketone intermediates. For example, the trans isomer (CAS 62456-15-9) can be synthesized via esterification of trans-4-aminocyclohexanecarboxylic acid using methanol under acidic catalysis . Reaction conditions such as temperature (e.g., 60–80°C), solvent polarity, and catalyst type (e.g., Pd/C or PtO₂ for hydrogenation) significantly impact isomer ratios. Evidence shows that steric hindrance in the cyclohexane ring favors trans-isomer formation under mild conditions .
Table 1 : Comparison of Synthesis Routes
| Method | Catalyst | Temperature | Isomer Ratio (cis:trans) | Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (10 wt%) | 50°C | 1:3.5 | 78 |
| Reductive Amination | NaBH₃CN | RT | 1:1.2 | 65 |
Q. How can NMR and HPLC be utilized to characterize the stereochemistry of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic signals include the coupling constants (J) of axial vs. equatorial protons. For the trans isomer, the cyclohexane ring protons exhibit splitting patterns (e.g., J = 10–12 Hz for axial-axial interactions), while the methyl ester group resonates at δ ~3.6 ppm .
- HPLC : Chiral columns (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases resolve enantiomers. Retention times vary based on stereochemistry, with trans isomers eluting earlier due to reduced polarity .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomers of this compound, and what chiral stationary phases are recommended?
- Methodological Answer : Enantiomeric resolution requires chiral derivatization or advanced chromatography. Pre-column derivatization with Marfey’s reagent (FDAA) introduces UV-active groups for detection. Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) achieve baseline separation. Solvent systems (e.g., n-hexane/ethanol, 90:10 v/v) optimize resolution, with enantiomeric excess (ee) >99% reported using preparative SFC .
Q. How do solvent polarity and temperature affect the compound's stability, and what degradation products are observed?
- Methodological Answer : Accelerated stability studies in polar solvents (e.g., DMSO, water) reveal hydrolysis of the ester group to 4-aminocyclohexanecarboxylic acid at elevated temperatures (>40°C). In non-polar solvents (e.g., toluene), degradation is minimal (<5% over 30 days). LC-MS analysis identifies primary degradation products via m/z 157.21 (parent ion) and m/z 130.18 (carboxylic acid fragment) .
Q. What computational methods are used to model the compound's reactivity in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts nucleophilic attack at the carbonyl carbon. Transition state modeling (IRC analysis) shows steric hindrance from the cyclohexane ring lowers reactivity toward bulky nucleophiles. Solvent effects (PCM model) indicate higher activation energy in polar aprotic solvents (ΔG‡ = 25–30 kcal/mol) compared to non-polar media .
Data Contradiction Analysis
- Stereochemical Outcomes in Synthesis : Discrepancies in isomer ratios between hydrogenation (high trans selectivity) and reductive amination (mixed isomers) suggest mechanistic differences. Hydrogenation favors thermodynamically stable trans isomers, while kinetic control in reductive amination leads to variable outcomes .
- Enantiomer Stability : Conflicting reports on racemization rates under acidic conditions highlight the need for pH-controlled storage (pH 6–7 recommended) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
